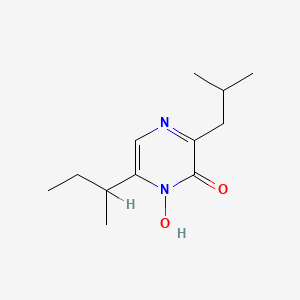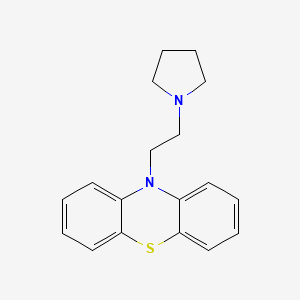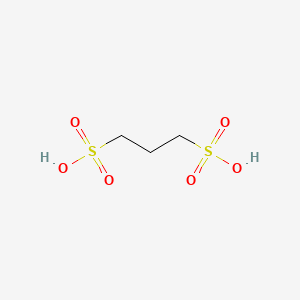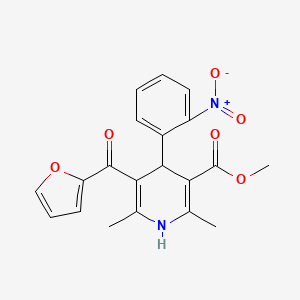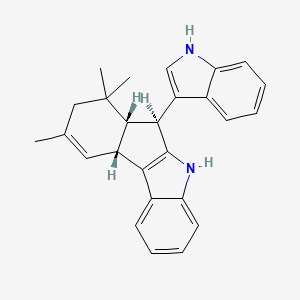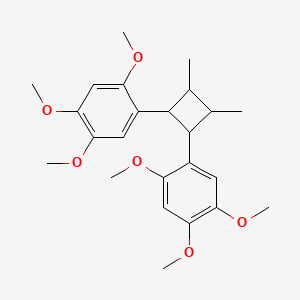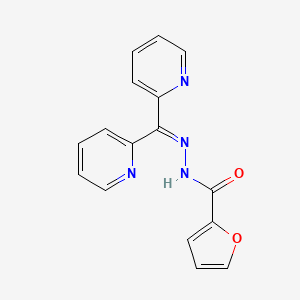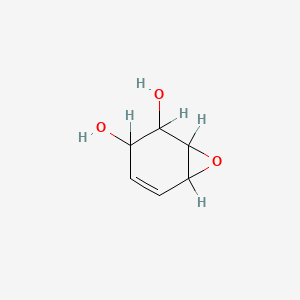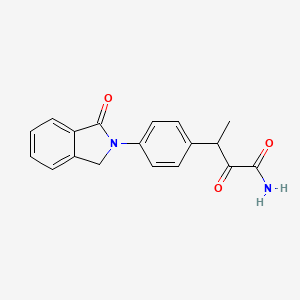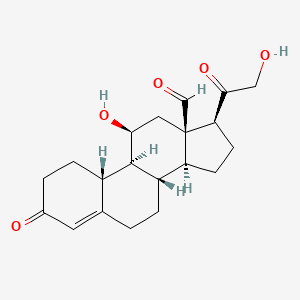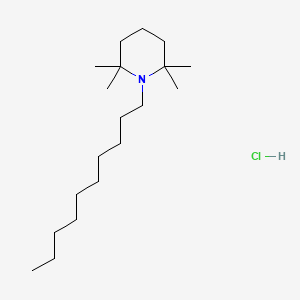
2-Bromo-1,1,3-triméthoxypropane
Vue d'ensemble
Description
2-Bromo-1,1,3-trimethoxypropane (also known as 2-bromo-2-methyl-1,3-propanediol or BMPD) is a brominated organic compound with a wide range of applications in the fields of chemistry and biotechnology. It is a colorless liquid with a low boiling point and low vapor pressure. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a solvent for various types of reactions. It is also used in the production of pharmaceuticals, agrochemicals and other products.
Applications De Recherche Scientifique
Synthèse Organique
Le 2-Bromo-1,1,3-triméthoxypropane est utilisé en synthèse organique comme précurseur pour diverses réactions chimiques. Son atome de brome peut être substitué par d'autres nucléophiles, ce qui en fait un réactif polyvalent pour la construction de molécules complexes. Par exemple, il peut être utilisé dans la synthèse d'alcènes par des réactions d'élimination ou dans la préparation d'éthers et d'esters {svg_1}.
Recherche Pharmaceutique
En recherche pharmaceutique, ce composé sert de bloc de construction pour la synthèse de molécules médicamenteuses. Son groupe triméthoxypropane peut être incorporé dans la structure d'agents thérapeutiques potentiels, améliorant leurs propriétés pharmacocinétiques telles que la solubilité et la perméabilité membranaire {svg_2}.
Science des Matériaux
Le this compound trouve des applications dans la science des matériaux, en particulier dans le développement de nouveaux polymères. L'atome de brome permet une fonctionnalisation supplémentaire, permettant la création de polymères présentant des caractéristiques spécifiques telles que la résistance au feu ou une résistance mécanique accrue {svg_3}.
Chimie Analytique
Ce composé est également important en chimie analytique, où il peut être utilisé comme étalon ou composé de référence dans diverses techniques chromatographiques. Sa structure chimique distincte permet une identification et une quantification faciles lors de l'analyse de mélanges complexes {svg_4}.
Biochimie
En biochimie, le this compound peut être utilisé dans l'étude des réactions enzymatiques. Il peut agir comme un substrat ou un inhibiteur pour les enzymes, aidant à élucider leurs mécanismes d'action et leur cinétique {svg_5}.
Applications Environnementales
La science environnementale tire parti de l'utilisation du this compound dans l'analyse des polluants environnementaux. Il peut être utilisé comme traceur ou marqueur pour suivre la présence et le mouvement des composés bromés dans les écosystèmes, aidant à l'évaluation de l'impact environnemental et des niveaux de pollution {svg_6}.
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.43 , which could influence its distribution within the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Analyse Biochimique
Biochemical Properties
2-Bromo-1,1,3-trimethoxypropane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, leading to modifications in their activity. The nature of these interactions often involves the formation of covalent bonds with specific amino acid residues in the active sites of enzymes, thereby altering their catalytic properties .
Cellular Effects
The effects of 2-Bromo-1,1,3-trimethoxypropane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromo-1,1,3-trimethoxypropane can induce changes in the expression levels of certain genes, leading to alterations in cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-1,1,3-trimethoxypropane exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 2-Bromo-1,1,3-trimethoxypropane has been shown to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-1,1,3-trimethoxypropane in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have demonstrated that the compound remains stable under specific conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. Researchers have observed that prolonged exposure to 2-Bromo-1,1,3-trimethoxypropane can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,1,3-trimethoxypropane vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant alterations in cellular behavior. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2-Bromo-1,1,3-trimethoxypropane can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-Bromo-1,1,3-trimethoxypropane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, the compound has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall energy production within the cell .
Transport and Distribution
The transport and distribution of 2-Bromo-1,1,3-trimethoxypropane within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Studies have shown that 2-Bromo-1,1,3-trimethoxypropane can be transported across cell membranes and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-1,1,3-trimethoxypropane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration. Understanding the subcellular localization of 2-Bromo-1,1,3-trimethoxypropane provides insights into its precise biochemical roles and mechanisms of action .
Propriétés
IUPAC Name |
2-bromo-1,1,3-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3/c1-8-4-5(7)6(9-2)10-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFSXURUCDQGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883563 | |
| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-97-7 | |
| Record name | 2-Bromo-1,1,3-trimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methoxypropional dimethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane,1,3-trimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1,3-trimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


